

The Discovery and Synthesis of AMG 837: A Technical Guide

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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B15606547

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This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of AMG 837, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). AMG 837 emerged from a lead optimization program of a high-throughput screening hit and has been investigated for its potential in the treatment of type 2 diabetes mellitus.^{[1][2]}

Discovery and Rationale

AMG 837, chemically known as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, was identified through the optimization of a series of β -substituted phenylpropanoic acids.^{[3][4]} The rationale behind its development lies in the role of GPR40 in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β -cells.^{[5][6][7][8]} By targeting GPR40, AMG 837 was designed to enhance insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia, a common side effect of some other anti-diabetic agents.^[2]

Synthesis

While a detailed, step-by-step synthesis protocol for AMG 837 is not publicly available, the general synthetic strategy involves the coupling of key intermediates. The synthesis of related biphenyl compounds often involves Suzuki cross-coupling reactions to form the central biphenyl core.^[9] For the synthesis of the propanoic acid chain with the characteristic alkyne

moiety, methods such as asymmetric propargylic substitution can be employed to introduce the chiral center and the terminal alkyne.[3] The final steps would likely involve the etherification to connect the biphenylmethoxy group to the phenylpropanoic acid backbone and final deprotection steps if necessary.

Data Presentation

The following tables summarize the key quantitative data reported for AMG 837.

Table 1: In Vitro Activity of AMG 837[2][10]

Assay	Cell Line/System	Species	EC50 (nM)	Emax (% of Full Agonist)
GTPyS Binding	Membranes from cells overexpressing GPR40	-	~10	Partial Agonist
Inositol Phosphate Accumulation	A9_GPR40 cell line	-	7.8 ± 1.2	Partial Agonist
Ca2+ Flux (Aequorin)	CHO cells expressing GPR40	Human	13.5	Partial Agonist
Ca2+ Flux (Aequorin)	CHO cells expressing GPR40	Mouse	22.6	Partial Agonist
Ca2+ Flux (Aequorin)	CHO cells expressing GPR40	Rat	31.7	Partial Agonist
Insulin Secretion	Isolated Mouse Islets (at 16.7 mM glucose)	Mouse	142 ± 20	-

Table 2: In Vitro Activity of AMG 837 in the Presence of Serum/Albumin[2]

Assay	Condition	EC50 (nM)	Fold Shift
Ca2+ Flux (Aequorin)	0.01% HSA	13.5	-
Ca2+ Flux (Aequorin)	0.625% delipidated HSA	210 ± 12	~16
Ca2+ Flux (Aequorin)	100% Human Serum	2140 ± 310	~180

Table 3: Pharmacokinetic Profile of AMG 837 in Rats[2][10]

Parameter	Value
Dose	0.5 mg/kg (oral)
Bioavailability (%F)	84
Cmax (µM)	1.4
Human Plasma Protein Binding (%)	98.7

Experimental Protocols

In Vitro Assays

1. GTPyS Binding Assay[2]

- Objective: To determine the ability of AMG 837 to activate GPR40, measured by the binding of [35S]GTPyS to G proteins.
- Methodology:
 - Membranes from cells stably expressing human GPR40 are prepared.
 - Membranes are incubated with varying concentrations of AMG 837 in the presence of GDP and [35S]GTPyS.
 - The reaction is allowed to proceed at 30°C.

- The amount of [35S]GTPγS bound to the G proteins is quantified using a scintillation proximity assay.
- Data are analyzed to determine the EC50 value.

2. Inositol Phosphate (IP) Accumulation Assay[2]

- Objective: To measure the activation of the Gαq signaling pathway by quantifying the accumulation of inositol phosphates.
- Methodology:
 - A9 cells stably expressing GPR40 are plated in 96-well plates.
 - Cells are labeled with [3H]myo-inositol overnight.
 - The cells are washed and then stimulated with various concentrations of AMG 837 in the presence of LiCl (to inhibit IP degradation) for a defined period.
 - The reaction is stopped, and the cells are lysed.
 - Total inositol phosphates are isolated by ion-exchange chromatography.
 - The amount of [3H]inositol phosphates is determined by scintillation counting.
 - EC50 values are calculated from the dose-response curves.

3. Intracellular Calcium (Ca²⁺) Flux Assay (Aequorin)[2]

- Objective: To measure the increase in intracellular calcium concentration upon GPR40 activation.
- Methodology:
 - Chinese Hamster Ovary (CHO) cells are co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.

- Transfected cells are harvested and incubated with coelenterazine to reconstitute the active aequorin photoprotein.
- Cells are then stimulated with different concentrations of AMG 837.
- The light emission resulting from the interaction of Ca^{2+} with aequorin is measured using a luminometer.
- The EC50 is determined from the resulting dose-response curve.

4. Isolated Islet Insulin Secretion Assay[1][11]

- Objective: To assess the effect of AMG 837 on glucose-stimulated insulin secretion in a physiologically relevant primary cell system.
- Methodology:
 - Pancreatic islets are isolated from mice by collagenase digestion.
 - Islets are cultured overnight to allow for recovery.
 - Groups of islets are pre-incubated in a low-glucose buffer.
 - The islets are then incubated with varying concentrations of AMG 837 in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).
 - After incubation, the supernatant is collected, and the insulin concentration is measured by ELISA.
 - The dose-dependent effect of AMG 837 on insulin secretion is then determined.

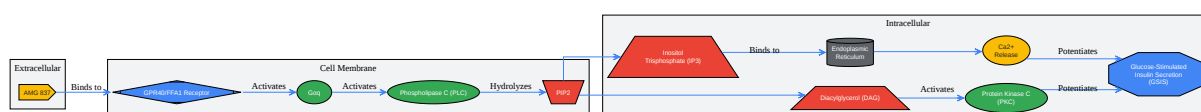
In Vivo Assays

1. Oral Glucose Tolerance Test (OGTT) in Rodents[2][11]

- Objective: To evaluate the in vivo efficacy of AMG 837 in improving glucose disposal.
- Methodology:

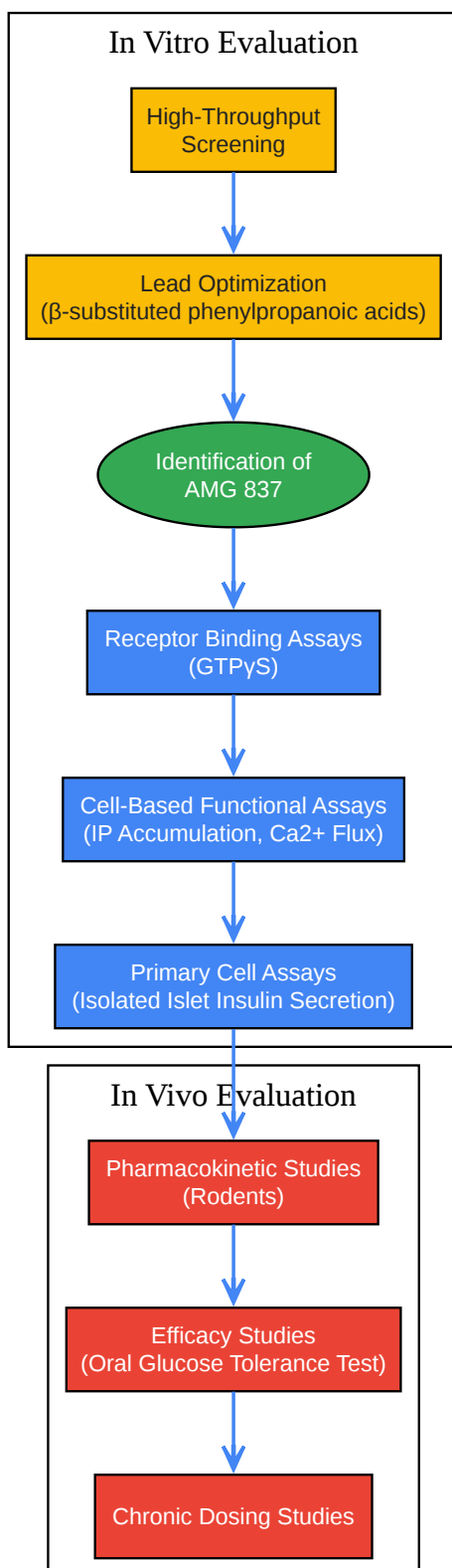
- Rodents (e.g., Sprague-Dawley rats or Zucker fatty rats) are fasted overnight.
- A baseline blood sample is taken.
- AMG 837 or vehicle is administered by oral gavage.
- After a specified time (e.g., 30 minutes), a glucose solution is administered orally or via intraperitoneal injection.
- Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).
- Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
- Plasma insulin levels can also be measured at these time points to assess the effect on insulin secretion.

Mandatory Visualization



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Caption: GPR40 signaling pathway activated by AMG 837.



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Caption: Experimental workflow for the discovery and evaluation of AMG 837.

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References

- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
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